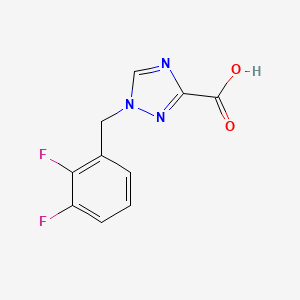![molecular formula C10H8N4O2 B1485034 (2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089574-72-9](/img/structure/B1485034.png)
(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Heterocyclic Compound Formation
(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is involved in the synthesis of various heterocyclic compounds. Studies have demonstrated its use in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing good to excellent yields and short reaction times under solvent-free conditions (Quiroga et al., 2007). The compound also serves as a precursor in the synthesis of heterocyclic compounds like 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives, indicating its versatility in generating a range of biologically active molecules (El-Hashash et al., 2012).
2. Antioxidant and Anti-Inflammatory Activities
Derivatives of this compound have shown significant biological activities. For instance, novel pyrimidine-2-thiol derivatives exhibited potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant capabilities against various oxidative stress markers (Shehab et al., 2018). Moreover, pyrazole and thiophene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equivalent to that of ascorbic acid, highlighting their potential as therapeutic agents (El‐Mekabaty, 2015).
3. Antimicrobial and Antifungal Activities
Compounds derived from (2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid have also been noted for their antimicrobial and antifungal properties. Synthesized pyrazolo[1,5-a]pyrimidines showed antifungal abilities against various phytopathogenic fungi, indicating their potential in addressing fungal infections and plant diseases (Zhang et al., 2016). Furthermore, new heterocycles incorporating antipyrine moiety exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).
Safety and Hazards
Safety and hazards associated with a compound depend on various factors such as its physical and chemical properties, how it’s used, and the amount of exposure. This compound is not intended for human or veterinary use, indicating potential hazards if improperly handled.
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its properties and potential applications. For instance, foundation models, which are pre-trained on broad data and can adapt to a wide range of tasks, are advancing healthcare and could potentially be used to further explore the properties and applications of this compound .
Eigenschaften
IUPAC Name |
(E)-3-(1-pyrimidin-2-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)3-2-8-6-13-14(7-8)10-11-4-1-5-12-10/h1-7H,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGMBXRWVUMAE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)
![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)
![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![Ethyl 4-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484968.png)



![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484974.png)